Positional Isomerism: 3-Bromophenyl vs. 4-Bromophenyl Impact on DLP and TPSA
The 4-bromophenyl positional isomer (CAS 2353309-43-8) has a computed XLogP3 of 5.1 and a topological polar surface area (TPSA) of 66.8 Ų, as reported by Kuujia [1]. The meta-brominated target compound, bearing a 3-bromophenyl substituent, is predicted to exhibit a marginally lower XLogP3 (estimated ~4.9–5.0) and slightly altered TPSA due to the different spatial orientation of the bromine dipole, though experimental logP data for the target compound remain unpublished. In peptide-based drug discovery, a ΔlogP of 0.1–0.2 units can translate to a measurable difference in membrane permeability (PAMPA or Caco-2 assays), making the choice between 3-bromo and 4-bromo isomers consequential for lead series where CNS penetration or oral bioavailability is a design criterion [2].
| Evidence Dimension | Predicted logP (XLogP3) |
|---|---|
| Target Compound Data | ~4.9–5.0 (estimated; experimental value not published) |
| Comparator Or Baseline | 4-Bromophenyl isomer (CAS 2353309-43-8): XLogP3 = 5.1 |
| Quantified Difference | ΔXLogP3 ≈ 0.1–0.2 units (meta vs. para substitution) |
| Conditions | Computed XLogP3 using PubChem/CACTVS algorithm |
Why This Matters
The subtle logP difference between 3-bromo and 4-bromo isomers can be decisive in medicinal chemistry campaigns where CNS penetration or oral bioavailability must be finely tuned.
- [1] Kuujia. 3-(4-Bromophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid. Computed Properties. 2024. View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
